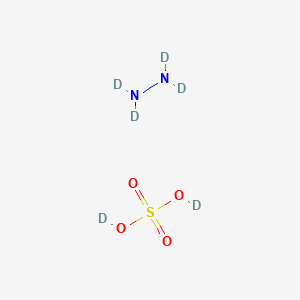

Hydrazine sulfate-D6

説明

Hydrazine sulfate-D6 is the deuterium labeled version of Hydrazine sulfate . It is a salt of the cation hydrazine and the anion bisulfate (hydrogensulfate), with the formula N2H6SO4 or more properly [N2H5]+[HSO4]− . It is a white, water-soluble solid at room temperature . It has a number of uses in chemical laboratories and in the chemical industry, including analytical chemistry and the synthesis of organic compounds .

Synthesis Analysis

The compound can be prepared by treating an aqueous solution of hydrazine (N2H4) with sulfuric acid (H2SO4) . There are many ways in which an amateur can produce hydrazine sulfate . Two important ones which give decent, around 50%, yields are shown below .Physical And Chemical Properties Analysis

Hydrazine sulfate is a white crystalline solid melting at 254 °C . It is soluble in water (3 g/100 ml at 20 °C and 14 g/100 ml at 80 °C), but insoluble in hydrocarbons . It is also insoluble in ethanol (0.04 g/100 g at 25 °C) .科学的研究の応用

1. Analysis in Environmental Samples

Hydrazine sulfate is utilized in environmental analysis, particularly in the detection of carcinogenic hydrazine in drinking water. A study by Davis and Li (2008) developed a method involving isotope dilution gas chromatography/chemical ionization/tandem mass spectrometry for this purpose. This method, employing optimized derivatization and liquid-liquid extraction techniques, enables the accurate quantification of hydrazine in water samples.

2. In Hydrothermal Synthesis

Hydrazine sulfate plays a role in hydrothermal synthesis processes. A study by Jia et al. (2011) investigated the synthesis of transition metal sulfates containing hydrazine. These compounds exhibited unique crystal structures and magnetic properties, suggesting potential applications in material science and chemistry.

3. Reductive Acid Leaching in Battery Recycling

In the field of recycling, hydrazine sulfate is used as a reducing agent for leaching metals from spent lithium-ion batteries. Research by Jian et al. (2020) demonstrated its effectiveness in extracting valuable metals like lithium, nickel, cobalt, and manganese, highlighting its significance in sustainable recycling processes.

4. Treatment of Electroplating Effluents

Hydrazine sulfate is also applied in the treatment of electroplating effluents. Anikin et al. (2021) found that it assists in reducing chromium from rinsing waters, demonstrating its utility in industrial wastewater management.

5. As an Alternative in Biosensors

In biosensor technology, Rahman et al. (2005) explored the potential of hydrazine sulfate as an alternative to peroxidase in glucose sensors. This study indicates its applicability in developing efficient biosensing mechanisms.

6. Detection and Sensing Applications

Hydrazine sulfate is significant in developing sensing tools for hydrazine detection, as in the work of Jung et al. (2019), who designed a fluorescent turn-on probe for hydrazine detection, demonstrating its practical use in various fields, including environmental monitoring and safety.

Safety And Hazards

将来の方向性

特性

IUPAC Name |

dideuterio sulfate;1,1,2,2-tetradeuteriohydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2.H2O4S/c1-2;1-5(2,3)4/h1-2H2;(H2,1,2,3,4)/i/hD6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGCHATBSUIJLRL-YIKVAAQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

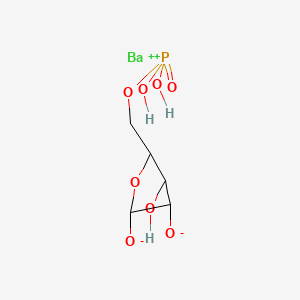

Canonical SMILES |

NN.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]N([2H])N([2H])[2H].[2H]OS(=O)(=O)O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hydrazine sulfate-D6 | |

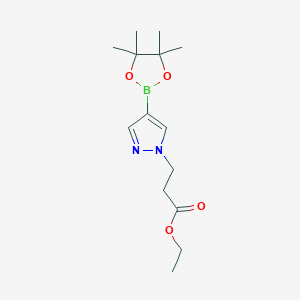

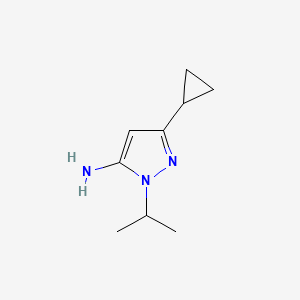

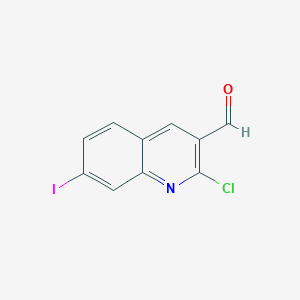

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)

![[6-(Trifluoromethyl)-1H-indazol-4-yl]boronic acid](/img/structure/B1433825.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)